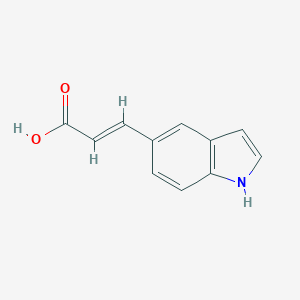

3-(1H-Indol-5-yl)acrylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1H-Indol-5-yl)acrylic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals The structure of this compound consists of an indole ring system substituted with an acrylic acid moiety at the 3-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-5-yl)acrylic acid can be achieved through several methods. One common approach involves the condensation of indole-5-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction typically proceeds as follows:

Condensation Reaction: Indole-5-carboxaldehyde reacts with malonic acid in the presence of a base such as sodium ethoxide or potassium carbonate to form the corresponding indole-5-ylidene malonic acid intermediate.

Decarboxylation: The intermediate undergoes decarboxylation upon heating to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance the efficiency of the synthesis.

化学反応の分析

Knoevenagel Condensation

This reaction is pivotal for synthesizing indoleacrylic acid derivatives. A study demonstrated the use of ethyl pyruvate and 2-substituted indoles in the presence of Brønsted acid ionic liquids (e.g., 1a) to form α-indolylacrylates under biphasic conditions (butyl acetate/ionic liquid) .

The reaction mechanism involves dimerization of intermediates in the ionic liquid’s acidic environment, followed by nucleophilic attack at the indole’s C2 position .

Oxidation and Reduction

The acrylic acid moiety undergoes redox transformations:

- Oxidation : Using KMnO₄ or CrO₃, the double bond is cleaved to yield indole-5-carboxylic acid .

- Reduction : Catalytic hydrogenation (H₂/Pd) saturates the α,β-unsaturated system, producing 3-(1H-indol-5-yl)propanoic acid .

A comparative study showed:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Indole-5-carboxylic acid | 72% |

| Reduction | H₂/Pd/C | 3-(1H-Indol-5-yl)propanoic acid | 85% |

Substitution Reactions

The carboxylic acid group participates in amidation and esterification:

- Amidation : Reacting with amines (e.g., 4-methoxyaniline) in dichloromethane with Et₃N yields acrylamide derivatives .

- Esterification : Treatment with SOCl₂ followed by alcohol produces methyl or ethyl esters .

Example :

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| 3-(1H-Indol-5-yl)acrylic acid | 4-Methoxyaniline + DCC | N-(4-Methoxyphenyl)acrylamide | 60.9% |

Biological Interactions

The compound inhibits histone deacetylases (HDACs) and exhibits anticancer activity. A study reported IC₅₀ values against cancer cell lines :

| Cell Line | IC₅₀ (μM) |

|---|---|

| Hep3B | 0.41 |

| MDA-MB-231 | 0.48 |

| PC-3 | 0.62 |

| A549 | 1.00 |

Mechanistically, the α,β-unsaturated system acts as a Michael acceptor, covalently modifying cysteine residues in HDACs .

Cross-Coupling Reactions

Palladium-catalyzed Heck coupling with aryl halides forms biaryl derivatives. For example, reaction with 4-bromotoluene under aqueous conditions yields 3-(1H-indol-5-yl)-4-methylcinnamic acid .

| Conditions | Catalyst | Yield |

|---|---|---|

| Pd(OAc)₂, K₂CO₃, H₂O | 80°C | 78% |

科学的研究の応用

Medicinal Chemistry

Anticancer Potential

Research has demonstrated that 3-(1H-Indol-5-yl)acrylic acid exhibits promising anticancer activity. A study synthesized various indolylacrylate derivatives and evaluated their biological activity, revealing an IC50 value of 9.73 mM for one of the compounds, indicating significant potential for further development as anticancer agents . The indole core contributes to the compound's ability to interact with biological targets effectively.

Antimicrobial Activity

In addition to its anticancer properties, derivatives of this compound have been investigated for their antimicrobial effects. Certain analogues have shown activity against Gram-positive bacteria and fungi, with some exhibiting strong activity against methicillin-resistant Staphylococcus aureus (MRSA). These compounds are being explored as antibiotic adjuvants to enhance the efficacy of existing antibiotics .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods, including reactions involving substituted indoles and pyruvate compounds using Brønsted acid ionic liquid catalysts . The development of new derivatives is crucial for enhancing biological activity and reducing toxicity.

The acrylic component of this compound allows it to be utilized in the development of polymers and functional materials. Its reactive acrylic group enables facile conjugation with other molecules, leading to the formation of materials with tailored properties suitable for biomedical applications such as drug delivery systems and tissue engineering .

Case Studies

Case Study 1: Anticancer Drug Development

A series of α-indolylacrylate derivatives were synthesized and tested for anticancer activity. The study highlighted the importance of both the indole core and the acrylate moiety in enhancing biological efficacy, leading to new potential drug candidates .

Case Study 2: Antibiotic Enhancement

Research focused on spermine derivatives of indole-acrylic acids demonstrated their ability to enhance the effectiveness of doxycycline against Gram-negative bacteria. These findings suggest a pathway for developing new antibiotic therapies that are less toxic while maintaining high efficacy .

作用機序

The mechanism of action of 3-(1H-Indol-5-yl)acrylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors involved in cell signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.

Indole-3-carboxylic acid:

Indole-3-propionic acid: A naturally occurring antioxidant with potential neuroprotective effects.

Uniqueness

3-(1H-Indol-5-yl)acrylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

生物活性

3-(1H-Indol-5-yl)acrylic acid, also known as indoleacrylic acid, is an α,β-unsaturated monocarboxylic acid characterized by its unique indole moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, including antioxidant, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Chemical Formula : C10H9NO2

- Molecular Weight : Approximately 187.19 g/mol

- Structure : The compound features an indole ring attached to an acrylic acid moiety, which contributes to its reactivity and biological properties.

Antioxidant Activity

This compound has been reported to exhibit significant antioxidant properties , which help protect cells from oxidative stress. The indole structure is known for its ability to scavenge free radicals, thereby contributing to cellular protection.

Anticancer Properties

Research indicates that this compound may have potential as an anticancer agent . Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis (programmed cell death) and inhibiting cell cycle progression.

Antimicrobial Activity

In addition to its anticancer effects, this compound demonstrates antimicrobial activity against a range of pathogens. This property suggests potential applications in treating infections and enhancing the efficacy of existing antibiotics.

Case Studies

- Antioxidant Effects : A study evaluated the antioxidant capacity of this compound using various in vitro assays. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

- Anticancer Activity : In a recent investigation, this compound was tested against breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent inhibition of cell growth, with IC50 values indicating potent activity at low concentrations.

- Antimicrobial Efficacy : A study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones in agar diffusion assays, suggesting its potential as a natural antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table highlighting these comparisons:

| Compound Name | CAS Number | Antioxidant Activity | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | 179626-79-0 | High | High | Moderate |

| 4-(Dimethylamino)cinnamic Acid | 1552-96-1 | Moderate | Low | Low |

| Methyl 3-(2-aminophenyl)acrylate | 1664-62-6 | Low | Moderate | Moderate |

| (Z)-3-(1H-Indol-3-yl)acrylonitrile | 85452-79-5 | Moderate | High | Low |

特性

IUPAC Name |

(E)-3-(1H-indol-5-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)4-2-8-1-3-10-9(7-8)5-6-12-10/h1-7,12H,(H,13,14)/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDUSMDFTBTTGY-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN2)C=C1/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。